![molecular formula C16H18O2 B114649 4-Benzyloxy-3-isopropyl-phenol CAS No. 156740-94-2](/img/structure/B114649.png)
4-Benzyloxy-3-isopropyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-3-isopropyl-phenol, commonly known as BIQ or bis(4-hydroxy-3-isopropylphenyl)methane, is a phenolic compound that has been widely used in scientific research. This compound is known for its unique chemical properties, which make it an important tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of BIQ is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, studies have shown that BIQ inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, BIQ has been shown to inhibit the activity of various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
BIQ has been shown to have various biochemical and physiological effects. For example, studies have shown that BIQ inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, BIQ has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Furthermore, BIQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BIQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to using BIQ in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on BIQ. One direction is to further investigate its anti-inflammatory properties and its potential as a therapeutic agent for treating inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential as a drug candidate for cancer treatment. Furthermore, there is a need to investigate the mechanism of action of BIQ in more detail to better understand its effects. Finally, there is a need to investigate the potential side effects of BIQ and its safety profile, particularly if it is to be used as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
BIQ has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. Studies have shown that BIQ has anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, BIQ has been shown to have anti-cancer properties, making it a potential drug candidate for cancer treatment. Furthermore, BIQ has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
156740-94-2 |
---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
4-phenylmethoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |
InChI-Schlüssel |
JRXDSZKTLGMSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Synonyme |
4-Benzyloxy-3-isopropyl-phenol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.